molecular formula C10H10N2O B1330723 2-Methoxy-3-methylquinoxaline CAS No. 3149-26-6

2-Methoxy-3-methylquinoxaline

Cat. No. B1330723
CAS RN: 3149-26-6
M. Wt: 174.2 g/mol
InChI Key: MGDHEFJLEXTPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylquinoxaline is a chemical compound with the molecular formula C10H10N2O . It is used for research purposes.


Synthesis Analysis

A new method was developed to synthesize 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline . The compounds were synthesized and characterized by spectral data . Quinoxaline derivatives are an important class of heterocyclic compounds, where N replaces some carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylquinoxaline is represented by the formula C10H10N2O .


Chemical Reactions Analysis

Chemical reactions occur at a finite rate, making it a potential candidate for a chemical kinetic method of analysis . To be effective, the chemical reaction must meet three necessary conditions: the reaction must not occur too quickly or too slowly; we must know the reaction’s rate law; and we must be able to monitor the change in concentration for at least one species .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-3-methylquinoxaline include a molecular weight of 174.2 g/mol . More detailed properties like boiling point and density are not available in the search results.

Scientific Research Applications

Anti-Tubercular Agents

2-Methoxy-3-methylquinoxaline derivatives have shown promise as potential anti-tubercular agents. A study highlighted the synthesis and evaluation of novel quinoxaline-1,4-di-N-oxide derivatives for their in vitro activity against Mycobacterium tuberculosis. Some derivatives exhibited moderate to significant anti-tubercular activity, with minimal toxicity against human embryonic kidney cell lines (Srinivasarao et al., 2020).

Anticancer Agents

Quinoxaline derivatives, including those with 2-methoxy-3-methylquinoxaline, have been explored as novel anticancer agents. For instance, specific quinoxaline derivatives showed high antiproliferative activity against human tumor cell lines and disrupted tumor vasculature, indicating their potential as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Corrosion Inhibition

Quinoxaline derivatives, including those containing 2-methoxy-3-methylquinoxaline, have been investigated for their role in corrosion inhibition. A study reported the synthesis of new quinoxaline derivatives and their successful application in preventing mild steel corrosion in acidic media, highlighting their potential as effective corrosion inhibitors (Tazouti et al., 2016).

Photosynthetic Reaction Centers

Research has also delved into the role of the 2-methoxy group in quinones, such as 2-methoxy-3-methylquinoxaline, in photosynthetic reaction centers. Studies suggest that this group significantly influences electron transfer processes in photosynthetic systems (De Almeida et al., 2014).

Tubulin Polymerization Inhibition

Methoxy-substituted quinoxaline derivatives have been studied for their ability to inhibit tubulin polymerization, an important mechanism in the development of cytostatic drugs. These compounds, including those with methoxy groups, showed potential as agents disrupting microtubule assembly, which is a crucial factor in cancer therapy (Gastpar et al., 1998).

Nucleophilic Reactions

Quinoxaline derivatives, such as 2-methoxy-3-methylquinoxaline, have been explored for their reactivity with nucleophilic reagents. These studies contribute to the understanding of the chemical behavior of quinoxaline derivatives and their potential applications in various chemical syntheses (Badr et al., 1983).

Synthesis of 1,2-Diketones

The oxidation of methoxy-substituted quinoxaline derivatives has been studied for the synthesis of 1,2-diketones, demonstrating the versatility of quinoxaline derivatives in organic synthesis and the generationof various functionalized products (Klemme et al., 2016).

Antimalarial Activity

Quinoxaline derivatives have also been evaluated for their potential antimalarial activity. A study discussed the synthesis of 1,2-dioxane derivatives, including those with 3-methoxy-4-methyl substitutions, and their effectiveness against Plasmodium falciparum strains. This research underscores the potential of quinoxaline derivatives in developing new antimalarial drugs (Lombardo et al., 2014).

Catalysis and Enantioselective Synthesis

The use of quinoxaline derivatives, such as 2-methylquinoxaline, in catalysis has been explored. For instance, a study on the enantioselective hydrogenation of 2-methylquinoxaline to its tetrahydroquinoxaline derivative using iridium catalysis highlighted the role of these compounds in asymmetric synthesis (Bianchini et al., 1998).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of quinoxaline derivatives. A study synthesized various quinoxaline derivatives, including those with ether linkages, and tested their efficacy against microbial strains. This research contributes to the development of new antimicrobial agents with optimized activity (Singh et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methylquinoxaline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

2-methoxy-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHEFJLEXTPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325905
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylquinoxaline

CAS RN

3149-26-6
Record name NSC521693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-methylquinoxalin-2(1H)-one (3.2 g, 20 mmol), silver oxide (5.56 g, 24 mmol), and methyl iodide (5.68 g, 40 mmol) in toluene (100 mL) was heated to 100° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered, concentrated, and purified by column chromatography to afford the title compound as an orange solid (2.11 g). MS (ESI): m/z 175 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-methylquinoxaline
Reactant of Route 6
2-Methoxy-3-methylquinoxaline

Citations

For This Compound
8
Citations
GWH Cheesman - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… This compound was prepared similarly to 2-methoxy-3-methylquinoxaline above, except that the mixture was heated under reflux for 1 hr. 2-Amino-3-chloroquinoxaline (7.2 g.; Haworth …
Number of citations: 4 pubs.rsc.org
RV Perumal, R Mahesh - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… The starting material, 2-methoxy-3-methylquinoxaline, was prepared as per the procedure … 2-Methoxy-3-methylquinoxaline, and 2-ethoxy-3-methylquinoxaline on oxidation with a …
Number of citations: 30 www.sciencedirect.com
CWH Cheeseman - Advances in Heterocyclic Chemistry, 1963 - Elsevier
Publisher Summary This chapter outlines the progress in quinoxaline chemistry. The preparation of numerous reduced quinoxalines and more unusual derivatives of this type include …
Number of citations: 30 www.sciencedirect.com
S Zhang - Journal of Computational Chemistry, 2012 - Wiley Online Library
The ionization (dissociation) constant (pK a ) is one of the most important properties of a drug molecule. It is reported that almost 68% of ionized drugs are weak bases. To be able to …
Number of citations: 69 onlinelibrary.wiley.com
Z Gryczyński, A Kawski - Zeitschrift für Naturforschung A, 1991 - degruyter.com
The effect of 2-substitutions (NH 2 . O, CH 3 O, CI. Br) in 3-methylquinoxalines on the fluorescence and phosphorescence band position and intensity at 293 K, and the temperature …
Number of citations: 3 www.degruyter.com
飯島千穂子, 森川てい子, 林英作 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
… In the case of 2-methoxy-3-methylquinoxaline (XVII), IV is obtained contrary to expectations, accompanied by 2, 2'-methylenebis (3-methoxyquinoxaline)(XIX), 2, 2'-ethylenebis (3-…
Number of citations: 2 www.jstage.jst.go.jp
足立亀久夫 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
Transetherification reactions of benzodiazine and benzothiazole derivaties were carried out with ethanol and isopropanol. It was found that such transetherification is possible in …
Number of citations: 2 www.jstage.jst.go.jp
飯島千穂子, 林英作 - YAKUGAKU ZASSHI, 1971 - jstage.jst.go.jp
Application of acetophenone to 2-substituted quinoxaline 4-oxides (I) in the presence of sodium amide in dehyd. benzene, under ice cooling, afforded 2-substituted 2-phenacyl-…
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.